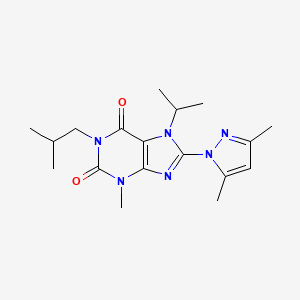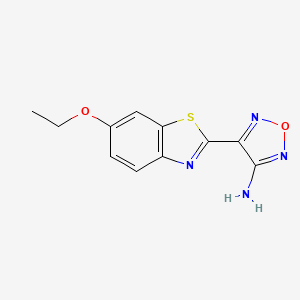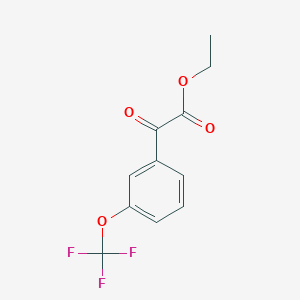![molecular formula C14H23NO2 B2711485 N-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]but-2-ynamide CAS No. 2411200-37-6](/img/structure/B2711485.png)
N-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]but-2-ynamide, also known as DMBCB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMBCB is a cyclobutyl derivative of but-2-ynamide, which is synthesized through a multi-step process.
作用機序
The mechanism of action of N-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]but-2-ynamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways involved in cell growth and survival. This compound has been found to inhibit the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in the regulation of cell growth and survival. This compound has also been found to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in the regulation of cell survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells in vitro, and to induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer’s disease. This compound has been found to have anti-inflammatory effects, and to inhibit the production of inflammatory cytokines.
実験室実験の利点と制限
N-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]but-2-ynamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be easily determined using various analytical techniques. This compound has been found to be stable under various conditions, and can be easily stored for long periods of time. However, this compound also has some limitations for lab experiments. Its low yield makes it difficult to obtain large quantities of the compound, which can limit its use in some experiments. This compound is also a relatively new compound, and its properties and effects are still being studied.
将来の方向性
There are several future directions for the study of N-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]but-2-ynamide. One direction is the study of its potential as a therapeutic agent for the treatment of cancer and neurological disorders. Further studies are needed to understand its mechanism of action, and to optimize its efficacy and safety for clinical use. Another direction is the study of its potential as a tool for the study of various signaling pathways and enzymes involved in cell growth and survival. This compound has been found to inhibit the activity of several enzymes and pathways, and can be used to study their roles in various cellular processes. Overall, the study of this compound has the potential to contribute to the development of new therapeutic agents and to the understanding of various cellular processes.
合成法
The synthesis of N-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]but-2-ynamide involves several steps, including the reaction of cyclobutanone with methyl magnesium bromide, followed by the reaction of the resulting intermediate with propargyl bromide. The final product is obtained through the reaction of the resulting cyclobutyl propargyl ether with but-2-ynoic acid. The overall yield of this process is around 20%.
科学的研究の応用
N-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]but-2-ynamide has been found to have potential applications in various fields of scientific research. It has been studied as a potential therapeutic agent for the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. This compound has also been studied as a potential drug candidate for the treatment of neurological disorders such as Alzheimer’s disease, as it has been found to have neuroprotective effects.
特性
IUPAC Name |
N-[2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-7-8-12(16)15-10-9-11(14(10,5)6)17-13(2,3)4/h10-11H,9H2,1-6H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFAWRAOONHGFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CC(C1(C)C)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

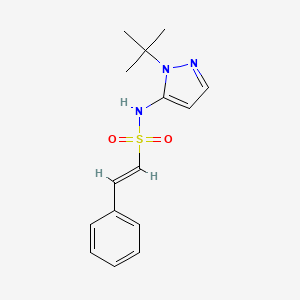

![2-Amino-6-benzoylbenzo[de]isoquinoline-1,3-dione](/img/structure/B2711407.png)
![N-[(4-Fluoro-3-methylphenyl)methyl]-N-(1-morpholin-4-ylpropan-2-yl)prop-2-enamide](/img/structure/B2711410.png)

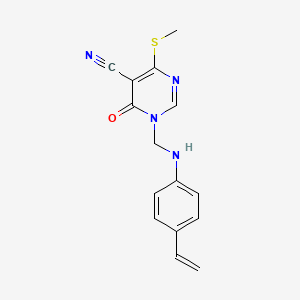
![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2711414.png)
![3-(2-methoxyethyl)-5-methyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2711415.png)
![4-methyl-2-phenyl-5-[1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl]-1,3-thiazole](/img/structure/B2711417.png)
